6-(3-Hydroxyoxetan-3-yl)picolinaldehyde
Description
6-(3-Hydroxyoxetan-3-yl)picolinaldehyde is a picolinaldehyde derivative featuring a 3-hydroxyoxetane substituent at the 6-position of the pyridine ring. Picolinaldehyde derivatives are widely explored in medicinal chemistry and materials science due to their versatility as intermediates for synthesizing imines, hydrazones, and metal-chelating ligands.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6-(3-hydroxyoxetan-3-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-4-7-2-1-3-8(10-7)9(12)5-13-6-9/h1-4,12H,5-6H2 |
InChI Key |
KPLHNMSFXOIENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=CC(=N2)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Diversity
The substituent at the 6-position of the picolinaldehyde scaffold critically influences reactivity, solubility, and biological activity. Below is a comparison with key analogs:
Key Observations :
- Hydroxyoxetane vs. However, sulfonyl groups enhance electron-deficient character, favoring enzyme binding in COX-1 inhibitors .
- Hydrazone Functionalization : The hydrazone derivative () exhibits chelation properties, enabling applications in water treatment biopolymers, unlike the aldehyde-focused reactivity of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
